molecular formula C36H18O4 B606672 Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro- CAS No. 6424-76-6

Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-

Cat. No. B606672
CAS RN: 6424-76-6
M. Wt: 514.536
InChI Key: YSQTVHQHQMTBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. 71200 is a Skin / Eye Irritant.

Scientific Research Applications

Synthesis and Photophysical Properties

  • A derivative of Dinaphtho[1',2',3':3,4;3'',2'',1'':9,10]perylo1,12-efgdioxocin-5,10-dione, 17,18-dihydro- was synthesized using Buchwald-Hartwig cross-coupling. It showed distinct electronic spectrum characteristics, including an absorption band attributed to π-conjugation and a broad absorption band due to intramolecular charge-transfer interactions. This compound exhibited notable fluorescence quantum yield and reversible oxidation peaks, suggesting potential applications in materials science and photophysical research (Iwanaga, Asano, Yamada, & Toyota, 2019).

Photoinduced Molecular Transformations

Inhibition of Receptor Tyrosine Kinases

  • A series of derivatives related to Dinaphtho[1',2',3':3,4;3'',2'',1'':9,10]perylo1,12-efgdioxocin-5,10-dione, 17,18-dihydro- were synthesized and evaluated for their inhibitory activities against receptor tyrosine kinases. This highlights the potential medicinal and biological applications of such compounds in the field of cancer research and drug development (Lee, Park, Park, Hwang, Lee, Kim, Park, Lee, Jeong, Kong, Kang, & Cho, 2006).

Molecular Structure and Conformations

  • The molecular structures and conformations of eight-membered cyclic acetals, which include derivatives of dinaphtho[1,3]dioxocines, were studied, revealing various conformations influenced by steric interactions. This research contributes to our understanding of molecular geometry and is significant in the field of structural chemistry (Kataeva, Litvinov, Naumov, & Anonimova, 1995).

properties

CAS RN

6424-76-6

Product Name

Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-

Molecular Formula

C36H18O4

Molecular Weight

514.536

IUPAC Name

17,18-Dihydrodinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione

InChI

InChI=1S/C36H18O4/c37-35-21-7-3-1-5-17(21)25-15-27-33-31-19(9-11-23(35)29(25)31)20-10-12-24-30-26(18-6-2-4-8-22(18)36(24)38)16-28(34(33)32(20)30)40-14-13-39-27/h1-12,15-16H,13-14H2

InChI Key

YSQTVHQHQMTBHP-UHFFFAOYSA-N

SMILES

O=C1C2=C(C3=C4C1=CC=C5C6=CC=C(C(C7=C8C=CC=C7)=O)C9=C8C=C(OCCOC(C%10=C45)=C3)C%10=C96)C=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C.I. 71200

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
Reactant of Route 2
Reactant of Route 2
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
Reactant of Route 3
Reactant of Route 3
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
Reactant of Route 4
Reactant of Route 4
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
Reactant of Route 5
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-
Reactant of Route 6
Dinaphtho(1',2',3':3,4;3'',2'',1'':9,10)perylo(1,12-efg)(1,4)dioxocin-5,10-dione, 17,18-dihydro-

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